molecular formula C5H4ClN3O3 B1459530 4-Chloro-2-methoxy-5-nitropyrimidine CAS No. 1375065-27-2

4-Chloro-2-methoxy-5-nitropyrimidine

Cat. No. B1459530
CAS RN: 1375065-27-2
M. Wt: 189.56 g/mol
InChI Key: FQJLDJKZYLWSEL-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-nitropyrimidine is an organic compound with the molecular formula C5H4ClN3O3 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methoxy-5-nitropyrimidine is 1S/C5H4ClN3O3/c1-12-5-7-2-3 (9 (10)11)4 (6)8-5/h2H,1H3 . The InChI key is FQJLDJKZYLWSEL-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Methoxy-5-nitropyrimidine, a related compound, reacts with ethanolic hydrazine hydrate to give 4-hydrazino-5-nitropyrimidine, which is then converted into 3-amino-4-nitropyrazole . The mechanism of this transformation is unprecedented in transformations of pyrimidines into pyrazoles .


Physical And Chemical Properties Analysis

4-Chloro-2-methoxy-5-nitropyrimidine has a molecular weight of 189.56 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis Building Block

4-Chloro-2-methoxy-5-nitropyrimidine: serves as a versatile building block in organic synthesis. Its reactive sites allow for various substitutions, making it a valuable precursor for synthesizing a wide range of organic compounds. For instance, it can undergo nucleophilic substitution reactions where the chlorine atom is replaced, leading to the formation of novel pyrimidine derivatives .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to create analogs of known drugs or to discover new therapeutic agents. Its nitropyrimidine moiety is particularly interesting for the development of drugs with potential antiviral, antibacterial, and anticancer properties .

Material Science

The nitropyrimidine group in 4-Chloro-2-methoxy-5-nitropyrimidine is of interest in material science for the development of novel materials with specific optical or electronic properties. Researchers can incorporate this compound into polymers or small molecules to alter their characteristics, such as increasing thermal stability or modifying electrical conductivity .

Agrochemical Research

This compound’s structural framework is similar to that of certain herbicides and pesticides. As such, it can be used to synthesize new agrochemicals with improved efficacy and reduced environmental impact. The chloro and nitro groups are particularly reactive, allowing for the creation of compounds that target specific enzymes or receptors in pests .

Dye and Pigment Industry

The nitropyrimidine ring system can be used to synthesize dyes and pigments. By modifying the substituents on the pyrimidine ring, researchers can develop new colorants with desired properties such as lightfastness, solubility, and color strength .

Analytical Chemistry

In analytical chemistry, 4-Chloro-2-methoxy-5-nitropyrimidine can be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to identify or quantify substances .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is an excellent candidate for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate various organic reactions and synthesis strategies .

Environmental Studies

Researchers can use 4-Chloro-2-methoxy-5-nitropyrimidine to study environmental degradation processes. Its breakdown products and reaction pathways can provide insights into the environmental fate of similar organic compounds .

Each application leverages the unique chemical structure of 4-Chloro-2-methoxy-5-nitropyrimidine, which is characterized by its molecular formula

C5H4ClN3O3 C_5H_4ClN_3O_3 C5​H4​ClN3​O3​

and the presence of chloro, methoxy, and nitro groups attached to the pyrimidine ring. These functional groups contribute to the compound’s reactivity and make it a valuable tool across various fields of scientific research.

Safety and Hazards

4-Chloro-2-methoxy-5-nitropyrimidine is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-methoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJLDJKZYLWSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-5-nitropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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